5-Bromo-8-hydroxyquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5(12)7-6(4)8(13)11-3-10-7/h1-3,12H,(H,10,11,13) |
InChI Key |
YYLSBPAHCMCXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CNC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxyquinazolin-4(3H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the quinazolinone ring.
Hydroxylation: Introduction of a hydroxyl group at the 8-position.
A common synthetic route might involve the bromination of 8-hydroxyquinazolin-4(3H)-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the quinazolinone ring undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups. Common nucleophiles include amines, thiols, and alkoxides, facilitated by basic conditions (e.g., NaOH, K₂CO₃) .
Example:
-
Reagent: Phenyl isothiocyanate in ethanol
-
Condition: Room temperature, catalyzed by K₂CO₃
-
Product: Substitution of bromine with a thiocarbamate group, forming derivatives with anticancer activity .
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nucleophilic substitution | NaOH, K₂CO₃, nucleophile | Substituted quinazolinone |
| Electrophilic substitution | H₂SO₄, HNO₃ | Halogenated derivatives |
Oxidation and Reduction
The hydroxyl group at position 8 and the quinazolinone ring are susceptible to redox reactions:
-
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts hydroxyl groups to ketones or quinones.
-
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the quinazolinone ring to dihydroquinazolinones .
Example:
Metal Chelation
The hydroxyl group at position 8 and the nitrogen in the quinazolinone ring enable bidentate chelation with metal ions (e.g., Cu²⁺, Zn²⁺) . This property underpins applications in catalysis and biomedicine.
Example:
-
Metal: Cu²⁺
-
Chelation Sites: Hydroxyl oxygen and quinazolinone nitrogen
Biological Activity Modulation
Chemical modifications via substitution or oxidation enhance therapeutic properties. For instance, bromine substitution with alkyl thiols improves anticancer activity (IC₅₀ = 15.85–17.85 µM against MCF-7/SW480 cells) .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxyquinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of quinazolinones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|
| 5-Bromo-8-hydroxyquinazolin-4(3H)-one | Br (C5), OH (C8) | C₈H₅BrN₂O₂ | 257.04* | Potential analgesic, hydrogen bonding |
| 8-Bromo-6-methylquinazolin-4(3H)-one | Br (C8), CH₃ (C6) | C₉H₇BrN₂O | 253.07 | Enhanced lipophilicity (methyl group) |
| 7-Bromo-2-methylquinazolin-4(3H)-one | Br (C7), CH₃ (C2) | C₉H₇BrN₂O | 253.07 | Altered steric effects (C2 methyl) |
| 8-Bromo-6-fluoroquinazolin-4(3H)-one | Br (C8), F (C6) | C₈H₄BrFN₂O | 257.02 | Electron-withdrawing fluorine substituent |
| 8-Bromo-2-mercaptoquinazolin-4(3H)-one | Br (C8), SH (C2) | C₈H₅BrN₂OS | 257.11 | Thiol group for metal coordination |
*Calculated based on molecular formula.
Key Observations:
Substituent Position: Bromine at C5 (target compound) vs. C7/C8 (analogs) alters electronic distribution and steric hindrance. For example, 8-Bromo-6-methylquinazolin-4(3H)-one (similarity 0.80) has a bromine at C8, which may reduce steric clashes compared to C5 substitution. Hydroxy vs.
Functional Group Impact: The mercapto (SH) group in 8-Bromo-2-mercaptoquinazolin-4(3H)-one (MW 257.11) provides a reactive site for metal coordination or disulfide bond formation, unlike the hydroxy group in the target compound.
Pharmacological Activity Trends
Evidence from quinazolinone derivatives with varying substituents reveals structure-activity relationships (SARs):
- Analgesic Activity: In a study of 2-methyl and 2-phenyl quinazolinones, phenyl-substituted analogs exhibited higher analgesic activity than methyl-substituted ones due to increased aromatic interactions with biological targets . Extrapolating this, the bromine and hydroxy groups in the target compound may synergistically enhance activity through electronic and hydrogen-bonding effects.
- Antihistaminic Potential: Triazoloquinazolinones with benzyl or phenyl substituents demonstrated potent H1-antihistaminic activity . While the target compound lacks a triazole moiety, its bromine and hydroxy groups could modulate histamine receptor affinity.
Physicochemical Properties
- Solubility : The hydroxy group in the target compound likely improves water solubility compared to methyl- or bromo-only analogs (e.g., 8-Bromo-6-methylquinazolin-4(3H)-one) .
- Stability : Thiol-containing analogs (e.g., 8-Bromo-2-mercaptoquinazolin-4(3H)-one) may exhibit lower oxidative stability than the hydroxy-substituted target compound .
Biological Activity
5-Bromo-8-hydroxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by a bromine atom at the fifth position and a hydroxyl group at the eighth position of the quinazolinone ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties.
- Molecular Formula : C9H6BrN2O2
- Molecular Weight : Approximately 255.07 g/mol
- Structural Features : The presence of both bromine and hydroxyl functional groups enhances its reactivity and biological activity.
Research indicates that this compound interacts with specific molecular targets, particularly enzymes or receptors, modulating their activity. Notably, it may inhibit kinases involved in cell proliferation, suggesting its potential as a candidate for cancer therapeutics .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays indicated that it possesses superior antibacterial effects compared to antifungal activities. It has been tested against various pathogenic bacteria, demonstrating effective inhibition .
Table 1: Antimicrobial Activity Against Pathogenic Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 × 10^-5 mg/mL |
| Escherichia coli | 1 × 10^-6 mg/mL |
| Klebsiella pneumoniae | 1 × 10^-5 mg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. The antiproliferative activity was assessed using the sulforhodamine B (SRB) assay, revealing that it effectively inhibited the growth of both EGFR-TKI-sensitive and resistant cell lines .
Table 2: Antiproliferative Activity Against NSCLC Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HCC827 | 12.5 |
| PC9 | 15.0 |
| H1975 | 20.0 |
Case Studies
- Antimicrobial Evaluation : A study conducted by Kumar et al. synthesized various quinazoline derivatives, including this compound, and assessed their antibacterial activities against a panel of microorganisms. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial profiles .
- Anticancer Mechanism Investigation : Research by Al-Omary et al. focused on the inhibition of dihydrofolate reductase (DHFR) by quinazolinones, including derivatives similar to this compound. The study highlighted the compound's potential in inducing 'thymineless cell death' in cancer cells through DHFR inhibition .
Future Directions
The unique combination of bromine and hydroxyl groups in this compound presents opportunities for further exploration in medicinal chemistry. Ongoing research aims to elucidate its precise molecular mechanisms and identify additional therapeutic applications across various fields.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Conventional Cyclization | Hydrazine hydrate, 24 h reflux | 60–70% | |
| Microwave Irradiation | 100°C, 1 h, DMSO solvent | 85% | |
| Catalytic Bromination | HBr/AcOH, 70°C | 75% |
Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .
- IR Spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and carbonyl (1630–1670 cm⁻¹) stretches. Absence of NH₂ bands confirms cyclization .
- LC-MS : Molecular ion peaks (e.g., m/z 391/393 [M⁺]) confirm molecular weight, with isotopic patterns indicating bromine presence .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of brominated quinazolinone derivatives?
Methodological Answer:
- Substituent Variation : Introduce groups like methyl, amino, or halogens at positions 2, 3, or 6 to assess steric/electronic effects on bioactivity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or microbial strains. For example, 3-amino-8-bromo derivatives show enhanced antimicrobial activity due to improved membrane penetration .
- Computational Docking : Use tools like AutoDock to predict binding affinities with target enzymes (e.g., EGFR kinase) .
What strategies are effective in resolving contradictions between reported biological activities of quinazolinone derivatives in different studies?
Methodological Answer:
- Control Experimental Variables : Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
- Meta-Analysis : Compare substituent effects across studies. For instance, 8-bromo derivatives may show higher cytotoxicity than 6-bromo analogs due to improved lipophilicity .
- Validate Mechanisms : Use knock-out models or enzyme inhibition assays to confirm target specificity when conflicting activities are reported .
What are the proposed mechanisms of action for this compound in enzyme inhibition, and how can these be experimentally validated?
Methodological Answer:
- Enzyme Inhibition : The compound may act as a competitive inhibitor of dihydrofolate reductase (DHFR), mimicking folate binding. Validate via:
- Kinetic Studies : Measure Kᵢ values using UV-Vis spectroscopy .
- X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding interactions (e.g., hydrogen bonds with Glu30 in DHFR) .
How can reaction intermediates be stabilized during the synthesis of this compound under acidic or basic conditions?
Methodological Answer:
- Anhydrous Conditions : Use dry solvents (e.g., DMF or DMSO) to prevent hydrolysis of intermediates like oxazinones .
- pH Control : Maintain mildly acidic conditions (pH 4–5) during cyclization to stabilize the quinazolinone core .
- Low-Temperature Workup : Quench reactions at 0–5°C to minimize decomposition of brominated intermediates .
What computational methods are suitable for predicting the reactivity and regioselectivity of brominated quinazolinones in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in 8-bromo derivatives is more reactive due to electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvation effects to predict solvent-dependent regioselectivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
